
Cerium;1,1-dichloroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium;1,1-dichloroethene: is a compound that combines cerium, a rare earth metal, with 1,1-dichloroethene, an organochloride. Cerium is known for its catalytic properties and is widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloroethene is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed and uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of 1,1-dichloroethene involves large-scale dehydrochlorination processes. The gas-phase reaction without a base is more desirable but less selective .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloroethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like chloroacetic acid and dichloroacetaldehyde.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Chloroacetic acid, dichloroacetaldehyde.
Reduction: Ethylene.
Substitution: Various substituted ethylenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1,1-Dichloroethene is used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .
Biology and Medicine: Cerium oxide nanoparticles, derived from cerium, have significant biomedical applications due to their antioxidant properties . They are used in drug delivery systems and as antibacterial agents .
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, which is used in food packaging materials like cling wrap .
Mécanisme D'action
1,1-Dichloroethene: The hepatotoxicity of 1,1-dichloroethene involves its metabolism in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly P450 2E1, leading to the formation of toxic metabolites such as chloroacetic acid and dichloroacetaldehyde . These metabolites cause cellular damage and hepatotoxicity.
Cerium Oxide: Cerium oxide nanoparticles exhibit their effects through the reversible conversion between cerium (III) and cerium (IV) oxidation states. This redox cycling allows them to scavenge reactive oxygen species, providing antioxidant protection .
Comparaison Avec Des Composés Similaires
1,2-Dichloroethane: Another chlorinated hydrocarbon used as a solvent and in chemical synthesis.
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Cerium (III) and Cerium (IV) Compounds: Cerium forms various compounds in different oxidation states, such as cerium (III) fluoride and cerium (IV) oxide
Uniqueness: 1,1-Dichloroethene is unique due to its specific use in polymer production and its distinct chemical reactivity. Cerium oxide nanoparticles are unique for their redox properties and wide range of applications in nanotechnology and biomedicine .
Propriétés
Numéro CAS |
122677-52-5 |
|---|---|
Formule moléculaire |
C2HCeCl2- |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
cerium;1,1-dichloroethene |
InChI |
InChI=1S/C2HCl2.Ce/c1-2(3)4;/h1H;/q-1; |
Clé InChI |
UTPQLNPPIWOQEL-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=C(Cl)Cl.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
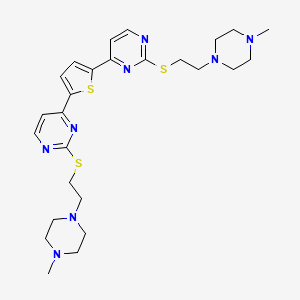
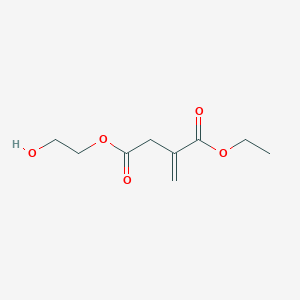
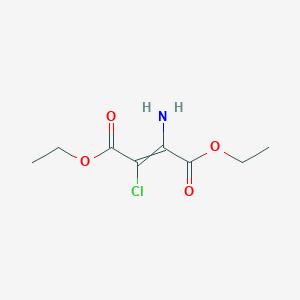
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
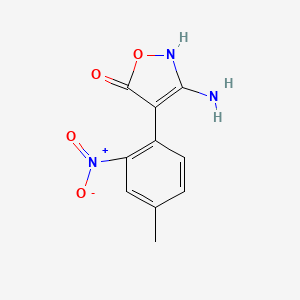
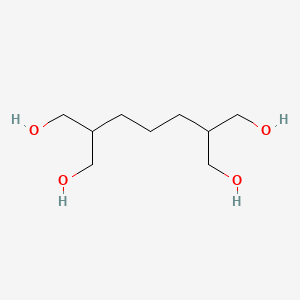

![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
